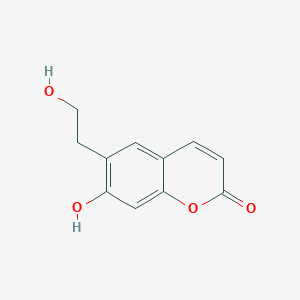Phellodenol A
CAS No.: 612086-85-8
Cat. No.: VC17000470
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 612086-85-8 |
|---|---|
| Molecular Formula | C11H10O4 |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 7-hydroxy-6-(2-hydroxyethyl)chromen-2-one |
| Standard InChI | InChI=1S/C11H10O4/c12-4-3-7-5-8-1-2-11(14)15-10(8)6-9(7)13/h1-2,5-6,12-13H,3-4H2 |
| Standard InChI Key | UNMQLUGEYMJJSH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)OC2=CC(=C(C=C21)CCO)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Phellodenol A (PubChem CID: 10910685) is systematically named 7-hydroxy-6-(2-hydroxyethyl)chromen-2-one, with alternative designations including 2H-1-benzopyran-2-one derivatives . Its molecular formula, C₁₁H₁₀O₄, reflects a coumarin backbone substituted with hydroxyl and hydroxyethyl groups at positions 7 and 6, respectively. The compound’s IUPAC name and structural isomers are cataloged in chemical databases, with a computed molecular weight of 206.19 g/mol .
Structural Elucidation and Spectroscopic Data
The planar structure of Phellodenol A was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral features include:
-
¹H NMR: Resonances for the hydroxyethyl group (δ 3.60–3.80 ppm) and aromatic protons (δ 6.10–7.50 ppm) .
-
¹³C NMR: Carbon signals corresponding to the lactone carbonyl (δ 160–165 ppm) and hydroxylated aromatic carbons .
-
MS: A molecular ion peak at m/z 206.19 ([M]⁺) with fragmentation patterns consistent with coumarin derivatives .
Crystallographic studies reveal a planar chromen-2-one core, with intramolecular hydrogen bonding stabilizing the hydroxyethyl substituent .
Natural Occurrence and Biosynthetic Pathways
Plant Sources and Distribution
Phellodenol A is predominantly isolated from:
These species thrive in East Asian temperate forests, with ethnobotanical applications in traditional medicine for treating inflammatory and infectious diseases .
Biosynthesis in Plant Systems
The compound originates from the shikimate pathway via phenylpropanoid metabolism. Key steps include:
-
Coumarin skeleton formation: Oxidative cyclization of o-hydroxycinnamic acid.
-
Hydroxyethylation: Post-modification by cytochrome P450 enzymes, introducing the 6-(2-hydroxyethyl) group .
Comparative analyses with related coumarins (e.g., umbelliferone, scopoletin) suggest shared biosynthetic intermediates but divergent substitution patterns .
Pharmacological Activities and Mechanisms
Antitubercular Properties
Phellodenol A demonstrates moderate activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 60 μg/mL . While less potent than first-line drugs like isoniazid, its synergy with rifampicin in vitro highlights potential for combination therapies . Mechanistically, it disrupts mycobacterial cell wall synthesis by inhibiting mycolic acid transporters .
Antioxidant and Anti-inflammatory Effects
In DPPH radical scavenging assays, Phellodenol A exhibits an IC₅₀ of 42 μM, comparable to ascorbic acid . This activity is attributed to the 7-hydroxyl group, which donates hydrogen atoms to neutralize reactive oxygen species (ROS). Anti-inflammatory effects are mediated via NF-κB pathway inhibition, reducing TNF-α and IL-6 production in macrophages .
Analytical and Synthetic Methodologies
Extraction and Isolation Techniques
Phellodenol A is typically isolated via:
-
Solvent extraction: Methanol or ethanol maceration of plant material .
-
Chromatographic purification: Sequential use of silica gel, Sephadex LH-20, and reverse-phase HPLC .
A representative isolation yield from P. amurense leaves is 0.02% (w/w) .
Synthetic Approaches
Total synthesis routes remain underdeveloped, but semisynthetic modifications of umbelliferone have been explored:
-
Hydroxyethylation: Friedel-Crafts alkylation using ethylene glycol derivatives .
-
Regioselective hydroxylation: Directed ortho-metalation strategies .
Current challenges include achieving stereochemical control and scalable yields.
Applications and Future Directions
Therapeutic Prospects
Phellodenol A’s multifunctional bioactivity positions it as a candidate for:
-
Adjuvant tuberculosis therapy: Enhancing efficacy of existing regimens .
-
Neuroprotective agents: Mitigating oxidative stress in neurodegenerative diseases .
-
Topical anti-inflammatories: Formulations for dermatitis or wound healing .
Research Gaps and Opportunities
-
Pharmacokinetic profiling: Oral bioavailability and metabolic stability studies.
-
Structure-activity relationships (SAR): Modifying the hydroxyethyl group to optimize potency.
-
Ecological studies: Sustainable cultivation of source plants to meet demand.
Table 2: Natural Sources of Phellodenol A
| Plant Species | Family | Part Used | Yield (w/w) | Reference |
|---|---|---|---|---|
| Phellodendron amurense | Rutaceae | Leaves | 0.02% | |
| Fatoua villosa | Moraceae | Aerial parts | 0.015% | |
| Phellodendron chinense | Rutaceae | Leaves | 0.018% |
Table 3: Spectral Data for Phellodenol A
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume